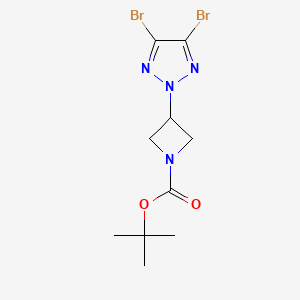![molecular formula C19H19F2N5O3S B6439925 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine CAS No. 2549043-42-5](/img/structure/B6439925.png)
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine is a compound with a complex structure, possessing multiple functional groups that contribute to its reactivity and potential applications in various fields. This compound is particularly notable for its unique triazolopyridazine core and its potential utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step might include the formation of the triazolopyridazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopropyl group and the difluorobenzenesulfonyl group via nucleophilic substitution reactions. Precise conditions such as temperature, solvents, and catalysts play a crucial role in ensuring high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine involves optimization of reaction conditions to achieve cost-effectiveness and scalability. Batch reactions and continuous flow chemistry are potential methods for large-scale production, ensuring consistent quality and minimal environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at various points in the molecule, particularly at the pyrrolidine ring and the triazolopyridazine core.
Reduction: Reduction reactions are less common due to the stability of the compound, but specific reagents can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic and electrophilic substitutions can occur, especially at the difluorobenzenesulfonyl and triazolopyridazine positions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Use of halogenated compounds, organolithium reagents.
Major Products: These reactions often lead to the formation of derivatives that maintain the core structure but possess modified functional groups, potentially altering their reactivity and applications.
科学研究应用
This compound has been explored for its potential in various scientific research areas:
Chemistry: Its unique structure makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can serve as a probe in biological assays to understand cellular mechanisms.
Industry: Its stability and reactivity profile make it a candidate for material science research, particularly in developing new polymers or coatings.
作用机制
The compound exerts its effects through its interaction with specific molecular targets. The presence of the triazolopyridazine core allows for high-affinity binding to enzymes or receptors, influencing pathways such as signal transduction or enzyme inhibition. The difluorobenzenesulfonyl group may enhance the compound's lipophilicity, aiding in membrane permeability and bioavailability.
相似化合物的比较
3-[({3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine
3-[({3-(cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dichlorobenzenesulfonyl)pyrrolidine
Uniqueness:
The specific placement of the difluorobenzenesulfonyl group distinguishes it from other similar compounds, potentially altering its interaction with biological targets and affecting its overall reactivity.
属性
IUPAC Name |
3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O3S/c20-14-7-15(21)9-16(8-14)30(27,28)25-6-5-12(10-25)11-29-18-4-3-17-22-23-19(13-1-2-13)26(17)24-18/h3-4,7-9,12-13H,1-2,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOZSBHNBZIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-2-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B6439854.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6439862.png)
![4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B6439868.png)
![4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole](/img/structure/B6439875.png)
![1-(benzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439882.png)
![1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B6439890.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine](/img/structure/B6439895.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine](/img/structure/B6439898.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine](/img/structure/B6439902.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine](/img/structure/B6439908.png)
![ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate](/img/structure/B6439913.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine](/img/structure/B6439933.png)

![2-(1-methyl-1H-indol-3-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6439952.png)
